3-(3-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Description

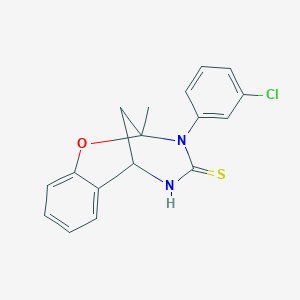

This compound belongs to the class of methano-benzoxadiazocine-thiones, characterized by a fused bicyclic framework incorporating nitrogen, oxygen, and sulfur heteroatoms. The structure features a 3-chlorophenyl substituent at position 3 and a methyl group at position 2, contributing to its unique steric and electronic properties.

Properties

IUPAC Name |

10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-17-10-14(13-7-2-3-8-15(13)21-17)19-16(22)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCQHAGVTIFFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation.

Mode of Action

CCCP, a compound with a similar structure, acts as an ionophore, causing an uncoupling of the proton gradient that is established during the normal activity of electron carriers in the electron transport chain. This reduces the ability of ATP synthase to function optimally.

Biochemical Pathways

The compound’s interaction with its targets affects the electron transport chain, a crucial biochemical pathway involved in cellular respiration. By uncoupling the proton gradient, it disrupts the normal flow of protons through ATP synthase, thereby inhibiting the synthesis of ATP.

Pharmacokinetics

For instance, linezolid, another compound with a similar structure, is known to be a substrate of P-glycoprotein, which could potentially affect its absorption and distribution.

Biological Activity

The compound 3-(3-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic molecule with significant potential in medicinal chemistry. Its unique bicyclic structure and the presence of thione functionalities suggest various biological activities. This article explores the biological activity of this compound through a review of existing literature and research findings.

Chemical Structure

The compound can be characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN2OS |

| Molecular Weight | 330.83 g/mol |

| Structural Features | Bicyclic system with thione group |

The presence of the 3-chlorophenyl group is particularly noteworthy as it contributes to the compound's reactivity and potential biological effects.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer properties associated with compounds containing similar structural motifs. For instance:

- Cytotoxicity Studies : Compounds resembling This compound were tested against various cancer cell lines. Notably, derivatives with thione functionalities showed enhanced cytotoxic effects against melanoma and breast cancer cell lines (MDA-MB-231) .

- Mechanism of Action : The proposed mechanism involves interaction with microtubules and inhibition of cell migration in cancer cells. This suggests that the compound may serve as a potential lead for developing new anticancer agents .

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against various pathogens. For example:

- In Vitro Studies : Compounds with thiazole and thione frameworks have shown significant antimicrobial effects. The incorporation of a chlorophenyl group may enhance this activity due to increased lipophilicity and better membrane penetration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key insights include:

- Chlorination : The introduction of chlorine atoms in aromatic rings often enhances biological activity by improving binding affinity to target receptors.

- Thione vs. Thiol : Thiones typically exhibit different reactivity profiles compared to their thiol counterparts, influencing their pharmacological properties .

Case Studies

Recent case studies provide valuable insights into the practical applications and effectiveness of similar compounds:

- Case Study 1 - Anticancer Efficacy : A derivative structurally related to our compound was tested in vivo on xenograft models. Results indicated significant tumor regression when administered at specific dosages .

- Case Study 2 - Antimicrobial Testing : In a comparative study against standard antibiotics, a thione derivative showed superior efficacy against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ in the position of the chlorophenyl substituent and additional functional groups. Key examples include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 3-(2-Chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | 1019149-31-5 | C₁₈H₁₇ClN₂O₂S | 360.9 | 2-chlorophenyl, methoxy at position 10 |

| 3-(4-Chlorophenyl)-10-methoxy-2-methyl-5-(3,4,5-trimethoxybenzoyl)-2,3,5,6-tetrahydro-4H-... | Not provided | C₂₉H₂₈ClN₂O₆S | ~577.1 | 4-chlorophenyl, trimethoxybenzoyl |

| 3-(3-Methoxypropyl)-2,11-dimethyl-8-nitro-...methano-1,3,5-benzoxadiazocine-4-thione | 1005114-28-2 | C₂₀H₂₄N₃O₃S | 410.5 | 3-methoxypropyl, nitro at position 8 |

Key Observations :

- Substituent Position : The 3-chlorophenyl group in the target compound likely confers distinct electronic effects compared to 2- or 4-chlorophenyl analogs, influencing π-π stacking and binding affinity in biological systems .

- Functional Group Additions : Derivatives with methoxy or nitro groups (e.g., 1005114-28-2) exhibit higher molecular weights and altered solubility profiles, which could impact pharmacokinetic properties .

Research Findings and Gaps

- Crystallographic Analysis : Structural data for the target compound are lacking, but tools like SHELXL and OLEX2 have been used to refine related structures, highlighting the need for single-crystal X-ray studies .

- SAR Studies : Positional isomerism (2-, 3-, or 4-chlorophenyl) significantly alters bioactivity, warranting comparative assays for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-(3-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize a combination of computational reaction path searches (quantum chemical calculations) and iterative experimental screening. For example, employ 1,4-dioxane as a solvent and room-temperature stirring for cyclization steps, as demonstrated in analogous heterocyclic syntheses . Integrate high-throughput experimentation (HTE) with statistical optimization (e.g., factorial design) to identify critical parameters like temperature, stoichiometry, and catalyst loading .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform dynamic stability assays using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) for thermal stability. For pH stability, use UV-Vis spectroscopy and NMR (e.g., DMSO-d6 solvent systems) to monitor structural integrity across a pH range (2–12) . Correlate degradation products with LC-MS/MS fragmentation patterns.

Q. What spectroscopic techniques are most reliable for confirming the compound’s molecular structure?

- Methodological Answer : Combine - and -NMR (200–400 MHz) to resolve methyl and methano bridge protons, supplemented by FT-IR for thione (C=S) and aromatic C-Cl bond validation. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For catalytic applications, simulate transition states in silico using software like Gaussian or COMSOL Multiphysics, and validate predictions via kinetic isotope effect (KIE) studies or Hammett linear free-energy relationships .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Apply meta-analysis frameworks to reconcile conflicting results. For example, use subgroup analysis to isolate variables like assay type (e.g., enzyme inhibition vs. cell viability) or stereochemical purity. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Train machine learning models on curated datasets (e.g., ChEMBL, PubChem) to predict ADMET profiles. Use generative adversarial networks (GANs) to propose structurally novel analogs, then prioritize candidates via molecular docking against target proteins (e.g., CYP450 isoforms). Validate in vitro using Caco-2 permeability and microsomal stability assays .

Q. What methodologies enable the study of this compound’s heterogeneous catalysis potential in cross-coupling reactions?

- Methodological Answer : Immobilize the compound on silica or MOF supports via covalent grafting. Screen catalytic activity in Suzuki-Miyaura or Buchwald-Hartwig reactions under microwave irradiation. Monitor reaction progress via GC-MS and quantify turnover frequency (TOF) using ICP-OES for metal leaching analysis .

Data Contradiction & Theoretical Frameworks

Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT) and experimental reaction yields?

- Methodological Answer : Re-examine approximations in computational models (e.g., solvent effects, dispersion corrections). Perform sensitivity analysis on key parameters (e.g., activation energy, entropy). Use microkinetic modeling to bridge theory and experiment, incorporating real-time monitoring (e.g., in situ IR) to detect transient intermediates .

Q. What comparative frameworks are suitable for benchmarking this compound against structurally similar heterocycles?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to datasets encompassing electronic, steric, and topological descriptors. Use pairwise comparison matrices to rank performance metrics (e.g., catalytic efficiency, binding affinity). Include negative controls and reference standards (e.g., known benzoxadiazocine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.